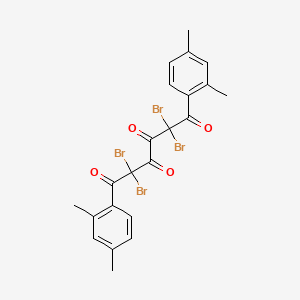
2,2,5,5-Tetrabromo-1,6-bis(2,4-dimethylphenyl)hexane-1,3,4,6-tetrone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,5,5-TETRABROMO-1,6-BIS(2,4-DIMETHYLPHENYL)-1,3,4,6-HEXANETETRAONE is a complex organic compound characterized by its multiple bromine atoms and phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,5,5-TETRABROMO-1,6-BIS(2,4-DIMETHYLPHENYL)-1,3,4,6-HEXANETETRAONE typically involves multi-step organic reactions. A common approach might include the bromination of a precursor compound followed by the introduction of phenyl groups through Friedel-Crafts alkylation. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale bromination and alkylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions would be essential to maximize efficiency and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
2,2,5,5-TETRABROMO-1,6-BIS(2,4-DIMETHYLPHENYL)-1,3,4,6-HEXANETETRAONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can remove bromine atoms or reduce carbonyl groups.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which 2,2,5,5-TETRABROMO-1,6-BIS(2,4-DIMETHYLPHENYL)-1,3,4,6-HEXANETETRAONE exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity and influencing cellular pathways. In chemical reactions, its reactivity is influenced by the presence of bromine atoms and phenyl groups, which can stabilize intermediates and transition states.
Comparación Con Compuestos Similares
Similar Compounds
2,2,5,5-Tetrabromo-1,6-diphenyl-1,3,4,6-hexanetetraone: Similar structure but lacks the dimethyl groups on the phenyl rings.
2,2,5,5-Tetrabromo-1,6-bis(4-methylphenyl)-1,3,4,6-hexanetetraone: Similar structure with methyl groups in different positions.
Uniqueness
2,2,5,5-TETRABROMO-1,6-BIS(2,4-DIMETHYLPHENYL)-1,3,4,6-HEXANETETRAONE is unique due to the specific positioning of bromine atoms and dimethyl groups, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C22H18Br4O4 |
|---|---|
Peso molecular |
666.0 g/mol |
Nombre IUPAC |
2,2,5,5-tetrabromo-1,6-bis(2,4-dimethylphenyl)hexane-1,3,4,6-tetrone |
InChI |
InChI=1S/C22H18Br4O4/c1-11-5-7-15(13(3)9-11)17(27)21(23,24)19(29)20(30)22(25,26)18(28)16-8-6-12(2)10-14(16)4/h5-10H,1-4H3 |
Clave InChI |
DFRLQUONBILKPW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C(=O)C(C(=O)C(=O)C(C(=O)C2=C(C=C(C=C2)C)C)(Br)Br)(Br)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2,5-dioxo-4-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]imidazolidin-4-ylcarbamate](/img/structure/B11080385.png)
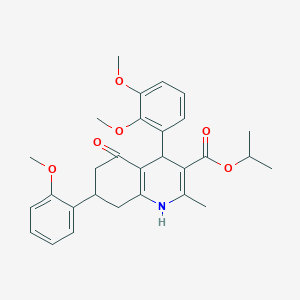
![N-(3,4-dichlorophenyl)-2-{[5-(2,4-dichlorophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11080402.png)
![4-[(2-Fluorobenzyl)amino]-3-nitro-2H-chromen-2-one](/img/structure/B11080405.png)
![2-Methoxy-4-(4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)phenyl 2,4-dichlorobenzoate](/img/structure/B11080414.png)
![1,4-Bis(dibenzo[b,d]furan-2-ylsulfonyl)-2-methylpiperazine](/img/structure/B11080426.png)
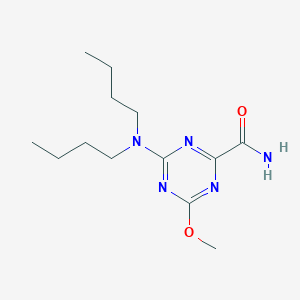
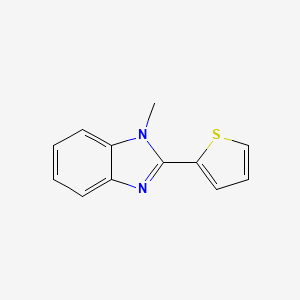
![3-[bis(2-methoxyethyl)sulfamoyl]-N-phenylbenzamide](/img/structure/B11080433.png)
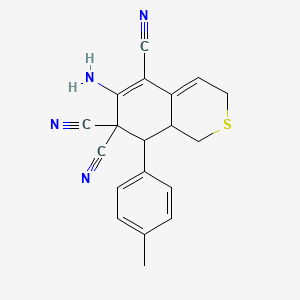
![Methyl [4-(4-chlorophenoxy)phenyl]carbamodithioate](/img/structure/B11080441.png)
![(2Z)-2-[(4-chlorophenyl)imino]-N-(3,5-dichlorophenyl)-3-[2-(4-fluorophenyl)ethyl]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11080446.png)
![1-(3,5-Dichlorophenyl)-3-[4-(4-hydroxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B11080457.png)
![2-nitro-N-propyl-4-[(trifluoromethyl)sulfonyl]aniline](/img/structure/B11080458.png)
